3,7-Dioxocholan-24-oic acid is a bile acid derivative characterized by its unique chemical structure, which includes two ketone groups at the 3 and 7 positions of the cholane skeleton. The molecular formula of this compound is C24H40O4, and it features a complex arrangement of carbon atoms typical of steroidal compounds. This compound is notable for its role in various biological processes and its potential therapeutic applications.
The chemical behavior of 3,7-Dioxocholan-24-oic acid includes several key reactions:
3,7-Dioxocholan-24-oic acid exhibits significant biological activity, particularly in the context of liver function and cholesterol metabolism. It plays a role in:
Several methods have been developed for synthesizing 3,7-Dioxocholan-24-oic acid:
3,7-Dioxocholan-24-oic acid has several applications:
Interaction studies have focused on how 3,7-Dioxocholan-24-oic acid interacts with various biological systems:
3,7-Dioxocholan-24-oic acid shares structural similarities with several other bile acids and their derivatives. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cholic Acid | C24H40O5 | Precursor to many bile acids; contains hydroxyl groups at positions 3, 7, and 12. |
Ursodeoxycholic Acid | C24H40O6 | Has an additional hydroxyl group at position 7; used therapeutically for liver diseases. |
Chenodeoxycholic Acid | C24H40O5 | Similar structure but differs in hydroxyl positioning; important for bile formation. |
Lithocholic Acid | C24H38O4 | Lacks a hydroxyl group at position 7; more toxic than other bile acids. |
The uniqueness of 3,7-Dioxocholan-24-oic acid lies in its specific arrangement of functional groups which influences its biological activity and potential therapeutic uses compared to these similar compounds. Its dual ketone structure distinguishes it from others that primarily feature hydroxyl groups.
The synthesis of 3,7-dioxocholan-24-oic acid requires precise regioselective oxidation of cholic acid derivatives to achieve selective ketone formation at the 3 and 7 positions while preserving the integrity of the steroid skeleton [11] [18]. The molecular formula of 3,7-dioxocholan-24-oic acid is C24H36O4 with a molecular weight of 388.5 grams per mole, featuring two ketone groups that distinguish it from other bile acid derivatives [3] [4].
o-Iodoxybenzoic acid has emerged as a highly selective oxidizing agent for cholic acid derivatives, demonstrating exceptional regioselectivity toward the 7α-hydroxyl group [11]. This hypervalent iodine reagent facilitates the oxidation of cholic acid exclusively at the 7α position, while the 12α-hydroxyl group remains unaffected under standard reaction conditions [11]. The selectivity arises from the differential accessibility and electronic environment of the hydroxyl groups within the steroid framework [11].
Potassium dichromate in acetic acid represents a traditional approach for the regioselective oxidation of bile acids [18]. This method involves the treatment of cholic acid with an aqueous solution of potassium dichromate in the presence of sodium acetate, yielding 3α,12α-dihydroxy-7-keto-5β-cholanic acid as the primary product [18]. The reaction proceeds through a chromium-mediated oxidation mechanism that preferentially targets the 7α-hydroxyl group due to its enhanced reactivity compared to other hydroxyl substituents [18].
Chromium trioxide in acetic acid provides another viable route for selective oxidation, particularly when conducted at low temperatures ranging from -7 to 0 degrees Celsius [18]. This method demonstrates high selectivity for the 7α-hydroxyl group while maintaining the structural integrity of the remaining functional groups [18]. The controlled temperature conditions are critical for preventing over-oxidation and minimizing the formation of unwanted byproducts [18].
Hydroxysteroid dehydrogenases represent a highly sophisticated approach to regioselective steroid oxidation, offering unparalleled selectivity and mild reaction conditions [13] [25]. The 12α-hydroxysteroid dehydrogenase from various Clostridium species demonstrates exceptional specificity for the oxidation of the 12α-hydroxyl group, converting cholic acid derivatives to their corresponding 12-keto analogs [31].
The enzymatic systems require nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as cofactors, necessitating efficient regeneration strategies for economically viable processes [25] [32]. Lactate dehydrogenase-mediated cofactor regeneration has proven effective, utilizing the conversion of pyruvic acid to lactic acid to maintain the oxidized form of the cofactor [14].
Oxidation Method | Target Position | Selectivity | Yield (%) | Conditions |
---|---|---|---|---|
o-Iodoxybenzoic acid | 7α-hydroxyl | High | 85-90 | Aqueous, room temperature |
Potassium dichromate/acetic acid | 7α-hydroxyl | Moderate | 75-80 | Acetic acid, sodium acetate |
Chromium trioxide/acetic acid | 7α-hydroxyl | High | 80-85 | -7 to 0°C, acetic acid |
12α-Hydroxysteroid dehydrogenase | 12α-hydroxyl | Very high | 95-100 | Aqueous, pH 7.5, 37°C |
Microbial biotransformation represents a powerful tool for the selective modification of steroid molecules, offering advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [17] [26]. Various microorganisms possess evolved enzyme systems capable of performing complex steroid transformations that are difficult to achieve through chemical synthesis [27].
Clostridium species have demonstrated remarkable capabilities in steroid biotransformation, particularly through their hydroxysteroid dehydrogenase activities [31]. Clostridium scindens harbors a 12α-hydroxysteroid dehydrogenase that catalyzes the oxidation of deoxycholic acid to 12-oxolithocholic acid with exceptional efficiency [31]. The enzyme exhibits a Km value of 178.6 micromolar for deoxycholic acid and demonstrates optimal activity at pH 7.5 [31].
Clostridium hylemonae and Clostridium hiranonis possess similar enzymatic capabilities, with their respective 12α-hydroxysteroid dehydrogenases showing Km values of 32.7 and 34.3 micromolar for 12-oxolithocholic acid in the reductive direction [31]. These enzymes demonstrate cofactor specificity for nicotinamide adenine dinucleotide phosphate, with no significant activity observed with nicotinamide adenine dinucleotide [31].
The catalytic efficiency of these bacterial enzymes varies significantly, with catalytic efficiencies ranging from 2.8- to 3.5-fold greater in the reductive direction compared to the oxidative direction [31]. This kinetic preference influences the overall reaction equilibrium and must be considered in process design [31].
Candida antarctica lipase B has emerged as a versatile biocatalyst for the regioselective modification of bile acids [12] [34]. This enzyme demonstrates exceptional regioselectivity for the 3-position hydroxyl group, enabling the preparation of long-chain fatty acid esters with quantitative yields [34]. The regioselective acylation proceeds through a transesterification mechanism that selectively targets the least hindered hydroxyl group [34].
The lipase-catalyzed approach offers several advantages, including the absence of cofactor requirements and the ability to operate in organic solvents [12]. This methodology has been successfully applied to the synthesis of bile acid derivatives with enhanced lipophilicity and modified biological properties [34].
Mycobacterial strains represent another class of microorganisms capable of extensive steroid modifications [26] [27]. Mycobacterium species such as NRRL B-3805 and NRRL B-3683 have been developed through traditional mutagenesis approaches to enhance their steroid transformation capabilities [27]. These organisms possess multiple enzyme systems that can perform sequential oxidation reactions on steroid substrates [27].
The economic feasibility of mycobacterial bioprocesses is often limited by low substrate conversion yields and poor product selectivity [27]. Recent advances in synthetic biology and systems biology approaches offer promising avenues for constructing improved microbial cell factories with enhanced performance characteristics [27].
Microorganism | Enzyme System | Substrate | Product | Km (μM) | Conversion (%) |
---|---|---|---|---|---|
Clostridium scindens | 12α-Hydroxysteroid dehydrogenase | Deoxycholic acid | 12-oxolithocholic acid | 178.6 | 90-95 |
Clostridium hylemonae | 12α-Hydroxysteroid dehydrogenase | 12-oxolithocholic acid | Deoxycholic acid | 32.7 | 85-90 |
Candida antarctica | Lipase B | Bile acid esters | Regioselective esters | N/A | 95-100 |
The synthesis of 3,7-dioxocholan-24-oic acid requires careful consideration of protecting group strategies to achieve selective ketone formation while preserving other functional groups within the molecule [16] [39]. The choice of protecting groups must balance ease of installation, stability under reaction conditions, and selective removal [16].
tert-Butyldimethylsilyl groups represent one of the most commonly employed protecting groups for hydroxyl functionalities in steroid chemistry [37] [39]. The tert-butyldimethylsilyl group demonstrates excellent stability under basic conditions and can be selectively removed using fluoride anions such as tetrabutylammonium fluoride or hydrofluoric acid [37] [39]. The bulky nature of this protecting group provides high selectivity for primary hydroxyl groups over secondary hydroxyl groups [41].
Triethylsilyl groups offer a less sterically demanding alternative for temporary protection of hydroxyl functionalities [39]. These groups can be removed under milder conditions compared to tert-butyldimethylsilyl groups, making them suitable for protecting groups that require removal during intermediate synthetic steps [39].
A highly selective method for protecting the 11β-hydroxyl position involves double silyl protection followed by selective desilylation under basic conditions [41]. This approach enables the protection of specific hydroxyl groups without requiring fluoride sources for selective deprotection [41].
Acetyl groups provide straightforward protection for hydroxyl functionalities and can be readily installed using standard acylation procedures [39]. The removal of acetyl groups is typically accomplished through base-catalyzed hydrolysis under mild conditions [39]. However, acetyl groups offer limited selectivity and may not be suitable for complex synthetic sequences requiring high regioselectivity [39].
Benzoyl groups demonstrate enhanced stability compared to acetyl groups and are particularly useful for protecting aromatic hydroxyl functionalities [39]. The increased steric bulk of benzoyl groups provides improved selectivity in certain synthetic applications [39].
Pivaloyl groups offer exceptional stability due to the highly hindered nature of the pivaloyl moiety [39]. These groups are particularly useful for protecting less sterically hindered hydroxyl groups while leaving more hindered positions unprotected [39].
Cyclic acetals derived from diols represent the preferred method for protecting ketone functionalities during synthetic sequences [16]. These protecting groups satisfy the key criteria for effective protection: ease of installation, stability under basic conditions, and facile removal under acidic conditions [16].
The formation of acetal protecting groups proceeds selectively with ketone functionalities in the presence of aldehydes, providing excellent chemoselectivity [16]. The cyclic nature of these protecting groups enhances their stability compared to acyclic acetals [16].
Protecting Group | Target Functionality | Deprotection Method | Selectivity | Stability |
---|---|---|---|---|
tert-Butyldimethylsilyl | Hydroxyl groups | Fluoride anions | High (primary > secondary) | High |
Triethylsilyl | Hydroxyl groups | Mild acid/fluoride | Moderate | Moderate |
Acetyl | Hydroxyl groups | Base hydrolysis | Low | Moderate |
Benzoyl | Hydroxyl groups | Base hydrolysis | Moderate | High |
Pivaloyl | Hydroxyl groups | Base hydrolysis | High (less hindered) | Very high |
Cyclic acetal | Ketone groups | Mild acid | Specific for carbonyls | High |
The transition from laboratory-scale synthesis to industrial production of 3,7-dioxocholan-24-oic acid presents numerous technical and economic challenges that must be systematically addressed [20] [25]. Large-scale production requires optimization of reaction parameters, development of efficient purification strategies, and implementation of robust process control systems [26].
Heat transfer represents a critical challenge in large-scale oxidation reactions, particularly when using chemical oxidizing agents that generate significant amounts of heat [42]. The exothermic nature of many oxidation reactions requires careful reactor design and temperature control systems to prevent thermal runaway and maintain product quality [42].
Substrate solubility limitations become increasingly problematic at industrial scales, where higher substrate concentrations are necessary for economic viability [21]. The limited aqueous solubility of steroid substrates necessitates the use of co-solvents or biphasic reaction systems, which can complicate product recovery and purification [21].
Enzyme loading optimization is crucial for biotransformation processes, as enzyme costs represent a significant portion of the overall production economics [25]. Mathematical modeling of biocatalytic processes has demonstrated that optimal enzyme concentrations of 3-4 micromolar for hydroxysteroid dehydrogenase and 0.4-0.6 micromolar for alcohol dehydrogenase can achieve complete conversion of 100 millimolar substrate within 48 hours [25].
The economic viability of enzymatic processes depends heavily on efficient cofactor regeneration strategies [25] [32]. Alcohol dehydrogenase from Thermoanaerobacter ethanolicus has been successfully employed to regenerate nicotinamide adenine dinucleotide phosphate through the reduction of acetone [25]. This coupled enzyme system enables the continuous recycling of expensive cofactors, reducing overall process costs [25].
Mechanistic kinetic modeling has proven essential for optimizing cofactor regeneration systems [25]. The development of comprehensive process models that account for both primary and regeneration reactions enables in silico optimization of enzyme concentrations and reaction conditions [25].
Continuous production systems utilizing microchannel reactors have demonstrated advantages in terms of reduced residence time and improved product selectivity [42]. These systems enable the production of steroid ketones without byproduct formation through careful control of reaction conditions and residence time [42].
The reuse of aqueous phases containing enzymes requires effective separation of hydrogen peroxide and other potentially deactivating byproducts [42]. Immobilized catalase has been successfully employed to eliminate hydrogen peroxide, enabling aqueous phase reuse while maintaining 30% of the original catalytic activity after 300 hours of operation [42].
Membrane separation technologies offer promising approaches for product recovery and enzyme retention [32]. The development of selective membranes that allow product passage while retaining expensive enzymes can significantly improve process economics [32].
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Challenges |
---|---|---|---|---|
Reactor Volume | 1-100 mL | 1-10 L | 100-1000 L | Heat transfer |
Substrate Concentration | 1-10 mM | 10-50 mM | 50-200 mM | Solubility limitations |
Enzyme Loading | 0.1-1 mg/mL | 0.5-2 mg/mL | 1-5 mg/mL | Cost optimization |
Reaction Time | 2-24 hours | 12-48 hours | 24-72 hours | Process efficiency |
Temperature | 25-37°C | 30-40°C | 35-45°C | Temperature control |
The formation and identification of byproducts in the industrial synthesis of 3,7-dioxocholan-24-oic acid requires sophisticated analytical approaches and comprehensive understanding of reaction mechanisms [43] [46]. Byproduct formation not only affects product yield and purity but also complicates downstream purification processes [45].
Chemical oxidation processes using chromium-based reagents generate several classes of byproducts, including over-oxidized products and chromium salts [18]. Over-oxidation can lead to the formation of carboxylic acids through further oxidation of ketone groups or side-chain modifications [47]. The presence of chromium(III) salts as byproducts necessitates additional purification steps and raises environmental concerns regarding waste disposal [18].
Side-chain oxidation represents another significant byproduct formation pathway, particularly under harsh oxidation conditions [44]. The oxidation of the side-chain methyl groups can lead to the formation of carboxylic acid derivatives that are difficult to separate from the desired product [44].
Epimerization reactions can occur under basic or acidic conditions, leading to the formation of stereoisomers with altered biological properties [8]. The extent of epimerization depends on the specific reaction conditions and the duration of exposure to extreme pH values [8].
Enzymatic oxidation processes generally produce fewer byproducts compared to chemical methods, but still require careful monitoring [28] [29]. Cofactor degradation represents a significant concern in enzymatic processes, as the breakdown of nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate can lead to the formation of various degradation products [32].
Enzyme degradation products may accumulate during prolonged reaction times, particularly under suboptimal conditions [29]. These protein-derived impurities can interfere with product purification and may require specific removal strategies [29].
The reversible nature of many enzymatic reactions can lead to equilibrium mixtures containing both starting materials and products [28]. Careful optimization of reaction conditions is necessary to drive reactions toward completion and minimize the presence of unreacted substrates [28].
Microbial biotransformation processes often generate complex mixtures of byproducts due to the presence of multiple enzyme systems within the microorganisms [17] [26]. Ring-cleaved metabolites represent a major class of byproducts in microbial steroid transformations, resulting from the action of steroid degradation pathways [44].
The formation of ring-cleaved products follows well-characterized pathways involving the sequential oxidation and cleavage of steroid rings [44]. These degradation products typically retain portions of the original steroid structure and can be identified through mass spectrometric analysis [44].
Bacterial metabolites unrelated to steroid transformation may also accumulate in fermentation broths, requiring additional purification steps to achieve pharmaceutical-grade purity [17]. The complexity of microbial metabolomes necessitates comprehensive analytical approaches for byproduct identification and quantification [17].
High-performance liquid chromatography coupled with tandem mass spectrometry represents the gold standard for byproduct analysis in steroid synthesis [46]. This technique provides both separation and structural identification capabilities, enabling the detection and quantification of trace impurities [46].
Nuclear magnetic resonance spectroscopy offers complementary structural information for byproduct identification, particularly for the elucidation of stereochemical changes [49]. The development of specifically deuterated standards has enhanced the precision of quantitative nuclear magnetic resonance analysis [49].
Gas chromatography-mass spectrometry provides additional analytical capabilities for volatile byproducts and derivatized steroid metabolites [47]. The combination of multiple analytical techniques enables comprehensive characterization of byproduct profiles [47].
Main Reaction | Major Byproducts | Detection Method | Typical Levels (%) | Purification Strategy |
---|---|---|---|---|
Cholic acid → 3,7-dioxocholan-24-oic acid | Partially oxidized intermediates | High-performance liquid chromatography-mass spectrometry/nuclear magnetic resonance | 2-8 | Crystallization, column chromatography |
Chemical oxidation with chromium(VI) | Over-oxidized products, chromium(III) salts | Gas chromatography-mass spectrometry, high-performance liquid chromatography-ultraviolet | 5-15 | Extraction, chromatography |
Enzymatic oxidation | Unreacted substrate, cofactor degradation | High-performance liquid chromatography-mass spectrometry, enzymatic assays | 1-5 | Membrane separation, chromatography |
Microbial transformation | Ring-cleaved metabolites | Liquid chromatography-mass spectrometry/mass spectrometry, metabolomics | 10-25 | Extraction, multiple chromatography steps |